molecular formula C15H19NO5 B2452257 3-[N-cyclopropyl-2-(2-methoxyphenoxy)acetamido]propanoic acid CAS No. 1184247-60-6

3-[N-cyclopropyl-2-(2-methoxyphenoxy)acetamido]propanoic acid

Cat. No.: B2452257
CAS No.: 1184247-60-6
M. Wt: 293.319
InChI Key: NMPVEMNGEXSMSN-UHFFFAOYSA-N
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Description

3-[N-cyclopropyl-2-(2-methoxyphenoxy)acetamido]propanoic acid is a synthetic organic compound with the molecular formula C15H19NO5 It is characterized by the presence of a cyclopropyl group, a methoxyphenoxy group, and an acetamido group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[N-cyclopropyl-2-(2-methoxyphenoxy)acetamido]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane.

    Introduction of the methoxyphenoxy group: This step involves the nucleophilic substitution of a halogenated phenol with methoxyphenol in the presence of a base.

    Acetamidation: The acetamido group is introduced through the reaction of the intermediate with acetic anhydride or acetyl chloride.

    Formation of the propanoic acid backbone: This is achieved through a series of reactions including esterification, hydrolysis, and amidation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[N-cyclopropyl-2-(2-methoxyphenoxy)acetamido]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamido moiety can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[N-cyclopropyl-2-(2-methoxyphenoxy)acetamido]propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[N-cyclopropyl-2-(2-methoxyphenoxy)acetamido]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with cellular membranes: Affecting membrane fluidity and permeability.

    Altering gene expression: Influencing the transcription and translation of specific genes.

Comparison with Similar Compounds

3-[N-cyclopropyl-2-(2-methoxyphenoxy)acetamido]propanoic acid can be compared with other similar compounds, such as:

    3-[N-cyclopropyl-2-(2-hydroxyphenoxy)acetamido]propanoic acid: Differing by the presence of a hydroxyl group instead of a methoxy group.

    3-[N-cyclopropyl-2-(2-chlorophenoxy)acetamido]propanoic acid: Differing by the presence of a chlorine atom instead of a methoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[cyclopropyl-[2-(2-methoxyphenoxy)acetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-20-12-4-2-3-5-13(12)21-10-14(17)16(11-6-7-11)9-8-15(18)19/h2-5,11H,6-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPVEMNGEXSMSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N(CCC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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